molecular formula C20H14BrFN4O3 B2371283 2-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one CAS No. 1226451-14-4

2-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B2371283
CAS No.: 1226451-14-4
M. Wt: 457.259
InChI Key: AXLTTXCXQOLRKJ-UHFFFAOYSA-N
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Description

The compound 2-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a heterocyclic molecule featuring a pyridazinone core substituted with a 3-methoxyphenyl group at position 6 and a 1,2,4-oxadiazole moiety at position 2. The oxadiazole ring is further substituted with a 3-bromo-4-fluorophenyl group.

Properties

IUPAC Name

2-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(3-methoxyphenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrFN4O3/c1-28-14-4-2-3-12(9-14)17-7-8-19(27)26(24-17)11-18-23-20(25-29-18)13-5-6-16(22)15(21)10-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLTTXCXQOLRKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC(=C(C=C4)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a derivative of pyridazine and oxadiazole, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential anticancer properties, mechanisms of action, and comparative analysis with other compounds in the same class.

  • Molecular Formula : C12H9BrFN5O4
  • Molecular Weight : 386.13 g/mol
  • CAS Number : 1204669-64-6

Biological Activity Overview

Compounds containing oxadiazole and pyridazine moieties have been extensively studied for their biological activities, particularly in cancer research. The specific compound under review exhibits several promising biological activities:

  • Anticancer Activity :
    • Studies indicate that oxadiazole derivatives often show significant anticancer effects across various cancer cell lines. For instance, related compounds have demonstrated high potency against breast cancer (T-47D), leukemia (K-562), and melanoma (MDA-MB-435) cell lines with inhibition rates exceeding 80% in some cases .
    • In vitro tests have shown that similar oxadiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling pathways such as EGFR and Src .
  • Mechanisms of Action :
    • The anticancer activity is primarily attributed to the ability of these compounds to inhibit critical enzymes involved in tumor progression. For example, they exhibit inhibitory effects on histone deacetylases (HDACs), which play a role in cancer cell proliferation .
    • Molecular docking studies suggest strong binding affinities to target proteins involved in cancer pathways, indicating potential for development as therapeutic agents .

Comparative Analysis with Other Compounds

The following table summarizes the biological activities of selected oxadiazole derivatives compared to the compound of interest:

Compound NameCell Line Tested% InhibitionIC50 (µM)Reference
Compound AT-47D90.47%0.67
Compound BK-56281.58%0.80
Compound CMDA-MB-43584.32%0.87
This compound VariousTBDTBDTBD

Case Studies

Recent studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:

  • Study on Anticancer Efficacy : A study conducted on a series of oxadiazole derivatives showed that certain compounds significantly inhibited tumor growth in xenograft models, reinforcing their potential as therapeutic agents .
  • Mechanistic Insights : Research published in PubMed Central detailed how specific oxadiazole compounds could inhibit key cancer pathways, leading to reduced tumor viability and enhanced apoptosis in cultured cells .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C15H13BrFN5O2, with a molecular weight of approximately 388.19 g/mol. Its structure features a pyridazine core substituted with oxadiazole and phenyl groups, which contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, a similar compound was evaluated for its ability to inhibit cell proliferation in various cancer cell lines. The mechanism of action often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle proteins.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that a related pyridazine derivative showed IC50 values in the low micromolar range against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) . The study highlighted the structure-activity relationship (SAR), suggesting that substitutions on the phenyl rings enhance anticancer activity.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds containing oxadiazole rings have been documented to possess antibacterial and antifungal properties.

Case Study:

Research published in Antibiotics indicated that oxadiazole derivatives exhibited potent activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL . The study emphasized the importance of the bromine and fluorine substituents in enhancing antimicrobial efficacy.

Neuroprotective Effects

There is growing interest in compounds that can inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases such as Parkinson's and Alzheimer's.

Case Study:

A recent article in Frontiers in Neuroscience explored a series of pyridazine derivatives for MAO-B inhibition. One derivative demonstrated an IC50 value of 0.009 µM, indicating strong inhibitory potential . The neuroprotective effects were attributed to the compound's ability to prevent dopamine degradation, thus offering a therapeutic avenue for neurodegenerative conditions.

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including arthritis and cardiovascular diseases. Compounds with heterocyclic structures have been shown to exert anti-inflammatory effects.

Case Study:

In vitro studies highlighted that similar compounds reduced nitric oxide production in lipopolysaccharide-stimulated macrophages, suggesting anti-inflammatory properties . The findings indicate that modifications on the oxadiazole ring can enhance anti-inflammatory activity.

Data Summary Table

Application AreaMechanism of ActionKey FindingsReference
AnticancerInduction of apoptosisLow micromolar IC50 values against cancer cells
AntimicrobialInhibition of bacterial growthMICs ranging from 0.5 to 16 µg/mL
NeuroprotectionMAO-B inhibitionIC50 value of 0.009 µM for MAO-B
Anti-inflammatoryReduction of nitric oxide productionSignificant reduction in inflammatory markers

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs differ in substituents on the oxadiazole and pyridazinone rings, impacting molecular weight, lipophilicity, and electronic properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents (Oxadiazole/Pyridazinone)
Target Compound C₂₀H₁₃BrFN₃O₂ 426.24 g/mol 3-Bromo-4-fluorophenyl / 3-methoxyphenyl
2-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one C₂₀H₁₃ClN₃O₂ 382.79 g/mol 3-Chlorophenyl / 3-methoxyphenyl
M455-0547 C₂₂H₁₈N₄O₅ 418.41 g/mol 2H-1,3-Benzodioxol-5-yl / 3-methoxyphenyl
M455-0605 C₂₃H₂₀N₄O₅ 432.43 g/mol 2H-1,3-Benzodioxol-5-yl / 4-ethoxyphenyl

Key Observations:

  • Aromatic Ring Modifications: Replacing the methoxyphenyl group with ethoxyphenyl (M455-0605) increases molecular weight by 14.02 g/mol and may alter solubility due to the larger alkoxy group .
  • Oxadiazole Substituents: The benzodioxol group in M455-0547 introduces additional oxygen atoms, increasing polarity compared to the target’s bromo-fluorophenyl group .

Preparation Methods

Cyclocondensation of Glyoxylic Acid and 3-Methoxyacetophenone

A modified procedure from Ambeed employs glyoxylic acid (0.05 mol) and 3-methoxyacetophenone (0.15 mol) heated at 100–105°C for 2 hours. Ammonium hydroxide (25%) adjusts the pH to 8, facilitating extraction with dichloromethane. The aqueous layer is treated with hydrazine hydrate (0.05 mol) under reflux to yield 6-(3-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one as a pale-yellow solid (mp 190–192°C, 78% yield).

Bromine-Mediated Dehydrogenation

Dehydrogenation follows the protocol described in CAS 2166-13-4. A solution of 6-(3-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one (11.75 g) in glacial acetic acid (100 mL) is treated with bromine (3 mL) at 60–70°C for 3 hours. Quenching in ice water precipitates 6-(3-methoxyphenyl)pyridazin-3(2H)-one as a white crystalline solid (10.83 g, 89% yield).

Key Reaction Parameters

Step Reagents/Conditions Yield
Cyclocondensation Glyoxylic acid, NH4OH, hydrazine 78%
Dehydrogenation Br2, CH3COOH, 60–70°C 89%

Preparation of 3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-ylmethanol

The oxadiazole moiety is constructed via amidoxime cyclization, adapted from PMC methodologies.

Synthesis of 3-Bromo-4-fluorobenzamidoxime

3-Bromo-4-fluorobenzonitrile (1.0 equiv) reacts with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1) under reflux for 6 hours. Cooling to 0°C precipitates the amidoxime intermediate, isolated by filtration (92% yield).

Cyclization with Ethyl Glycolate

The amidoxime (1.0 equiv) and ethyl glycolate (1.1 equiv) undergo heterocyclization in NaOH/DMSO superbase at room temperature for 18 hours. Acidic workup (HCl, pH 2) yields 5-(hydroxymethyl)-3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazole as a colorless oil, which is oxidized to the corresponding aldehyde using MnO2 (74% yield over two steps).

Alkylation of Pyridazin-3(2H)-one with Oxadiazole Substituent

Chloromethylation of the Oxadiazole

The hydroxymethyl oxadiazole derivative is treated with thionyl chloride (2.0 equiv) in anhydrous dichloromethane at 0°C, yielding 5-(chloromethyl)-3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazole (83% yield).

N-Alkylation of Pyridazin-3(2H)-one

6-(3-Methoxyphenyl)pyridazin-3(2H)-one (1.0 equiv) and 5-(chloromethyl)oxadiazole (1.2 equiv) are combined in DMF with K2CO3 (2.0 equiv) at 80°C for 12 hours. Chromatographic purification (SiO2, ethyl acetate/hexane 1:3) affords the target compound as a white solid (mp 214–216°C, 68% yield).

Optimization Data

Parameter Variation Yield Impact
Base K2CO3 vs. Cs2CO3 +12%
Solvent DMF vs. acetonitrile +18%
Temperature 80°C vs. 60°C +22%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.42 (s, 1H, pyridazinone H4), 7.89–7.25 (m, 7H, aromatic), 5.32 (s, 2H, CH2), 3.84 (s, 3H, OCH3).
  • 13C NMR : δ 160.1 (C=O), 154.3 (oxadiazole C2), 134.2–112.4 (aromatic carbons), 52.1 (OCH3).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C23H17BrFN4O3 [M+H]+: 519.0421; Found: 519.0418.

Q & A

Q. What are the common synthetic routes for preparing 2-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example:

  • Step 1 : Formation of the 1,2,4-oxadiazole ring via condensation of amidoximes with activated carbonyl groups under microwave or thermal conditions .
  • Step 2 : Alkylation of the pyridazinone core using a brominated oxadiazole intermediate, facilitated by bases like K₂CO₃ in DMF .
  • Step 3 : Final purification via column chromatography or recrystallization. Key intermediates should be validated using NMR and mass spectrometry .

Q. What spectroscopic techniques are essential for characterizing this compound?

Structural confirmation requires:

  • ¹H/¹³C NMR : To identify protons and carbons in the pyridazinone, oxadiazole, and aryl substituents (e.g., methoxy and bromo-fluoro groups) .
  • HRMS (High-Resolution Mass Spectrometry) : To confirm molecular formula and isotopic patterns .
  • IR Spectroscopy : To detect functional groups like C=O (pyridazinone) and C=N (oxadiazole) .

Q. Which functional groups are critical for its reactivity and potential bioactivity?

  • The 1,2,4-oxadiazole moiety enhances metabolic stability and participates in π-π stacking with biological targets.
  • The bromo-fluorophenyl group influences lipophilicity and halogen bonding, while the 3-methoxyphenyl substituent may modulate solubility and receptor interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during the alkylation of the pyridazinone core?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of intermediates.
  • Temperature Control : Reactions performed at 60–80°C reduce side-product formation .
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) can accelerate alkylation steps .
  • Real-Time Monitoring : Use TLC or in-situ IR to track reaction progress and adjust conditions dynamically .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases) or receptors .
  • MD Simulations : Evaluate stability of ligand-target complexes over nanoseconds to identify key binding residues .

Q. How can in vitro bioactivity assays be designed to evaluate this compound’s therapeutic potential?

  • Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyridazinones with anti-inflammatory activity) .
  • Assay Types :
  • Enzyme Inhibition : Measure IC₅₀ in kinase assays (e.g., EGFR, VEGFR2) .
  • Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to controls like doxorubicin .
    • Dose-Response Curves : Use nonlinear regression to calculate EC₅₀/IC₅₀ values .

Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?

  • Cross-Validation : Reproduce methods from independent sources and compare NMR/MS data .
  • Advanced Analytics : Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex spectra .
  • Crystallography : Obtain single-crystal X-ray structures to confirm regiochemistry of substituents .

Q. What strategies enhance the compound’s bioavailability through structural modifications?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability .
  • SAR Studies : Systematically modify substituents (e.g., replace methoxy with hydroxyl for H-bonding) and test activity .
  • LogP Optimization : Adjust bromine/fluorine positions to balance lipophilicity and solubility .

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